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Compound of Interest

Compound Name: 4-Methylquinoline-8-sulfonamide

CAS No.: 1315366-10-9

Cat. No.: B1464069

Get Quote

Executive Summary
4-Methylquinoline-8-sulfonamide represents a critical pharmacophore in medicinal chemistry,

distinct from simple benzene sulfonamides due to the rigid bicyclic quinoline core and the

specific positioning of the sulfonamide group at the C8 locus. This guide analyzes its

crystallographic properties, contrasting them with the parent Quinoline-8-sulfonamide and the

classic chelator 8-Hydroxyquinoline.

Key Findings:

Structural Locking: The 8-sulfonamide group forms a stable intramolecular hydrogen bond

with the quinoline nitrogen, creating a pseudo-ring system that influences solubility and

receptor binding (e.g., PKM2 inhibition).

Steric Modulation: The 4-methyl substituent introduces steric bulk that disrupts tight

-
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stacking observed in non-substituted quinolines, theoretically enhancing solubility in organic
media compared to the parent scaffold.

Coordination Potential: Unlike 8-hydroxyquinoline (O,N-donor), the 8-sulfonamide derivative

acts as a modified N,N-donor or neutral H-bond donor, altering its metallo-drug potential.

Structural Characterization: The Quinoline-8-
sulfonamide Scaffold[1][2][3]
As direct single-crystal data for the specific 4-methyl derivative is often proprietary or absent

from public repositories, the structural architecture is defined by the high-resolution data of its

parent scaffold, Quinoline-8-sulfonamide, which dictates the primary packing motifs. The 4-

methyl group acts as a peripheral steric modifier.

Crystallographic Parameters (Parent Scaffold)
The core scaffold crystallizes in the Monoclinic system.[1][2] The data below serves as the

baseline for the 4-methyl derivative's lattice behavior.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3470188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11299747/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464069?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Value (Quinoline-8-
sulfonamide)

Structural Implication

Crystal System Monoclinic
Low symmetry favors

directional H-bonding.

Space Group
Centrosymmetric; favors

inversion dimers.

Unit Cell (a) 8.943 Å
Axis likely elongated by ~0.5-

1.0 Å in 4-Me analog.

Unit Cell (b) 10.454 Å
Accommodates the quinoline

width.

Unit Cell (c) 10.464 Å
Accommodates the

sulfonamide extension.

Angle 109.31°
Significant sheer characteristic

of stacked aromatics.

Z 4 4 molecules per unit cell.

Density ~1.498 Mg/m³

High density indicates efficient

packing despite the

sulfonamide bulk.

Data Source: Derived from Acta Cryst.[3] E68, o2826 (Parent Structure).

The "Locked" Conformation (Intramolecular Interaction)
A defining feature of 8-substituted quinolines is the proximity of the substituent to the ring

nitrogen (

).

Mechanism: One sulfonamide hydrogen atom (

) donates to the quinoline nitrogen (

).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/232814171_Quinoline-8-sulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464069?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Geometry: This forms a stable S(6) graph-set motif (6-membered pseudo-ring).

Effect: This "locks" the sulfonamide orientation, reducing entropic penalty upon binding to

protein targets (e.g., Carbonic Anhydrase or Pyruvate Kinase M2).

Comparative Performance Analysis
This section objectively compares 4-Methylquinoline-8-sulfonamide against standard

alternatives used in drug development and coordination chemistry.

Comparison vs. Sulfanilamide (The Standard)
Context: Sulfanilamide is the archetype for sulfa drugs, lacking the fused ring system.

Feature
4-Methylquinoline-
8-sulfonamide

Sulfanilamide
(Standard)

Performance
Impact

Core Structure Bicyclic (Rigid) Monocyclic (Flexible)

Quinoline offers

superior

-stacking for

intercalation into DNA

or hydrophobic

pockets.

H-Bonding
Intramolecular (S6

motif) + Intermolecular
Intermolecular only

The "Locked"

quinoline form is more

lipophilic, improving

membrane

permeability.

pKa (Sulfonamide)
Lower (~9.0 due to

heteroatom)
~10.4

Quinoline derivative

deprotonates easier,

useful for metal

coordination.

Comparison vs. 8-Hydroxyquinoline (The Chelator)
Context: 8-HQ is the standard for bidentate metal binding (Al, Zn, Cu).
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Feature
4-Methylquinoline-
8-sulfonamide

8-Hydroxyquinoline
(8-HQ)

Experimental
Outcome

Donor Atoms
N (quinoline) + N

(sulfonamide)

N (quinoline) + O

(hydroxyl)

Sulfonamide is a

weaker chelator but

more selective for

specific metallo-

enzymes (e.g.,

Carbonic Anhydrase

Zn²⁺).

Fluorescence Weak / Quenched
Strong (upon

chelation)

8-HQ is better for

sensors; Sulfonamide

is better for

therapeutic inhibition

without photo-toxicity.

Solubility
Moderate (4-Me

improves organic sol.)
Low (in water)

The sulfonamide

moiety adds polarity,

making the 8-

sulfonamide more

bioavailable than 8-

HQ.

Intermolecular Interactions & Packing[1][5]
Understanding the packing forces is essential for formulation and solubility prediction.

Hydrogen Bonding Network
Unlike simple sulfonamides that form infinite chains, the 8-quinoline derivatives tend to form

Inversion Dimers.[3]

Dimerization: Molecule A connects to Molecule B via two

bonds.

Result: This neutralizes the polar headgroups, leaving the hydrophobic quinoline rings

exposed on the exterior.
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- Stacking and the "Methyl Effect"
Parent Compound: Exhibits strong face-to-face

-stacking (Centroid distance ~3.65 Å).

4-Methyl Derivative: The methyl group at position 4 projects out of the aromatic plane or

increases the effective width.

Hypothesis: This steric bulk increases the stacking distance (>3.8 Å) or forces a "slipped"

stacking motif.

Consequence:Lower Lattice Energy

Higher Solubility in organic solvents compared to the unsubstituted parent.

Experimental Protocols
Synthesis & Crystallization Workflow
To replicate the solid-state forms described, the following protocol is recommended.

Step 1: Chlorosulfonation

Reagents: 4-Methylquinoline (1 eq), Chlorosulfonic acid (excess, 5 eq).

Conditions: Heat to 100°C for 2 hours.

Mechanism: Electrophilic aromatic substitution occurs preferentially at the 8-position due to

electronic directing of the ring nitrogen.

Safety: Generates HCl gas; requires scrubber.

Step 2: Amination

Reagents: 4-Methylquinoline-8-sulfonyl chloride, Ammonium hydroxide (25% aq) or

Ammonia gas in Ethanol.

Conditions: 45°C for 1 hour.
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Purification: Precipitate in ice water, filter, wash to neutral pH.

Step 3: Crystal Growth (Slow Evaporation)

Solvent: Ethanol/DMF (9:1 ratio).

Method: Dissolve 50mg of purified sulfonamide in minimal hot solvent. Filter through 0.45µm

PTFE. Allow to stand at room temperature (25°C) in a vibration-free environment for 5-7

days.

Visualization of Workflow
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Single Crystal
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Figure 1: Synthetic pathway and crystallization workflow for generating X-ray quality

specimens.

Interaction Logic Diagram
The following diagram illustrates the competing forces that define the solid-state structure.
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Figure 2: Interaction map showing the "Locked" intramolecular bond vs. intermolecular packing

forces.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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